

Sanfetrinem Cross-Resistance Profile in Comparison to Other β -Lactam Antibiotics: A Comparative Guide

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Compound of Interest

Compound Name: Sanfetrinem

Cat. No.: B1680756

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of **sanfetrinem**, a trinem β -lactam antibiotic, with other commonly used β -lactam agents. The data presented is compiled from various studies to assist researchers and drug development professionals in understanding the resistance profile of this compound.

Quantitative Susceptibility Testing: Comparative MIC Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of **sanfetrinem** and comparator β -lactams against various bacterial isolates, including strains with defined resistance mechanisms.

Table 1: Activity against ESBL-Producing *Klebsiella pneumoniae*

Antibiotic	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)
Sanfetrinem	0.38	3	0.064 - 4
Imipenem	0.19	0.25	0.094 - 0.38

Data sourced from a study on 43 ESBL-producing *Klebsiella pneumoniae* strains isolated from hospitalized patients.[1]

Table 2: Activity against *Streptococcus pneumoniae*

Organism (Penicillin Susceptibility)	Antibiotic	MIC90 (µg/mL)
Penicillin-Susceptible	Sanfetrinem	≤0.007
Penicillin-Resistant	Sanfetrinem	0.5
Penicillin-Resistant	Imipenem	≤1
Penicillin-Resistant	Meropenem	≤1

Against penicillin-susceptible strains, the activity of **sanfetrinem** was reported to be similar to penicillins, cefotaxime, meropenem, and imipenem.[2] For penicillin-resistant strains, **sanfetrinem** and carbapenems demonstrated superior activity.[2]

Table 3: Activity against *Staphylococcus aureus*

Organism (Methicillin Susceptibility)	Antibiotic	MIC90 (mg/L)
Methicillin-Susceptible (MSSA)	Sanfetrinem	0.06
Methicillin-Resistant (MRSA) with Methicillin MICs of 8-16 mg/L	Sanfetrinem	0.25 - 1
Methicillin-Resistant (MRSA) with Methicillin MICs of ≥32 mg/L	Sanfetrinem	8 - >32

Sanfetrinem shows potent activity against methicillin-susceptible *Staphylococcus aureus*. [3][4] However, its efficacy is significantly reduced against strains with higher levels of methicillin resistance.[4]

Mechanisms of Cross-Resistance

Sanfetrinem's interactions with β -lactamases are a key determinant of its cross-resistance profile. Like carbapenems, **sanfetrinem** is stable against many common β -lactamases, which explains its activity against certain resistant phenotypes.

- **Stability to ESBLs and AmpC β -Lactamases:** **Sanfetrinem** demonstrates stability against TEM-1, TEM-10, and various extended-spectrum TEM and SHV enzymes.^{[5][6]} It is a weak inducer of AmpC β -lactamases.^{[5][6]} This stability contributes to its efficacy against many ESBL-producing organisms that are resistant to cephalosporins.
- **Lability to Metallo- β -Lactamases and other Carbapenemases:** Resistance to **sanfetrinem** has been observed in organisms producing zinc-dependent metallo- β -lactamases (e.g., IMP-1) and functional group 2f carbapenemases (e.g., Sme-1, NMC-A).^{[5][6]} These enzymes are capable of hydrolyzing **sanfetrinem**, leading to resistance.
- **Interaction with Penicillin-Binding Proteins (PBPs):** In *Streptococcus pneumoniae*, the primary targets for **sanfetrinem** appear to be PBP 1a in penicillin-susceptible strains, and both PBP 1a and PBP 2b in penicillin-resistant isolates.^[2] Alterations in these PBPs are a primary mechanism of penicillin resistance in pneumococci, and the ability of **sanfetrinem** to effectively bind to these altered targets contributes to its activity against such strains.

Experimental Protocols

The data presented in this guide is based on standard antimicrobial susceptibility testing methodologies. Below is a generalized description of the experimental protocols commonly employed in these studies.

1. Minimum Inhibitory Concentration (MIC) Determination:

- **Broth Microdilution or Agar Dilution:** The MICs are typically determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth or agar. The bacterial inoculum is standardized to a specific concentration (e.g., 5×10^5 CFU/mL) and added to the wells or plates. Following incubation at 35-37°C for 18-24 hours, the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

- E-test: The E-test (epsilometer test) is an alternative method that uses a predefined, continuous concentration gradient of an antibiotic on a plastic strip. The strip is placed on an inoculated agar plate, and after incubation, the MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.[1]

2. Bacterial Strains:

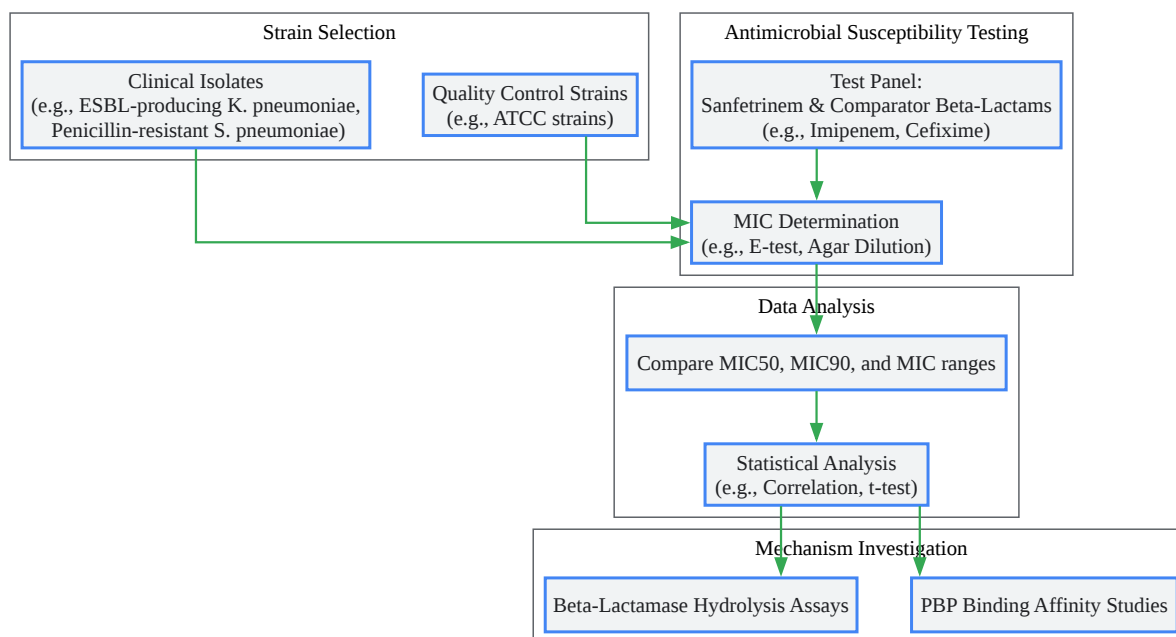
- Clinical Isolates: Studies utilize a panel of recent clinical isolates with varying resistance profiles to ensure the clinical relevance of the findings.
- Reference and Control Strains: Standard quality control strains, such as *Escherichia coli* ATCC 25922, *Escherichia coli* ATCC 35218, and *Klebsiella pneumoniae* ATCC 700603, are included to ensure the accuracy and reproducibility of the testing.[1]

3. Culture Media:

- For non-fastidious organisms like Enterobacteriaceae, Mueller-Hinton agar or broth is commonly used.
- For fastidious organisms such as *Streptococcus pneumoniae*, the media is often supplemented with 5% horse blood or other growth factors.[2]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-resistance of a novel antibiotic like **sanfetrinem**.



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